10-Hydroxyanthrone
Overview
Description
10-Hydroxyanthrone is an organic compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of anthrone, characterized by the presence of a hydroxyl group at the 10th position of the anthrone structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxyanthrone can be synthesized through several methods. One common approach involves the reduction of anthraquinone using a suitable reducing agent. For instance, the reduction of anthraquinone with sodium borohydride in the presence of a catalyst can yield this compound . Another method involves the use of Grignard reagents, where anthraquinone reacts with t-butylmagnesium chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts is crucial to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyanthrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydroxyanthrone or other reduced forms, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthrone or other reduced anthrone derivatives.
Substitution: Various substituted anthrone derivatives depending on the substituent introduced.
Scientific Research Applications
10-Hydroxyanthrone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studies have shown its potential in biological assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Hydroxyanthrone involves its interaction with cellular components, leading to various biological effects. It can inhibit the synthesis of DNA and reduce the mitotic activity in hyperplastic epidermis, thereby normalizing the rate of cell proliferation and keratinization . This makes it useful in the treatment of conditions like psoriasis.
Comparison with Similar Compounds
Dithranol (1,8-dihydroxy-9-anthrone): Known for its use in the treatment of psoriasis.
Chrysarobin: Historically used for its therapeutic properties but less common today due to its side effects.
10-Hydroxyanthrone stands out due to its unique hydroxyl group position, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
10-hydroxy-10H-anthracen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGHAOQITVWULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970230 | |
Record name | 10-Hydroxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-99-5 | |
Record name | NSC67866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Hydroxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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